3,4-Dichloro-3-buten-2-one

Synthetic methodology Process chemistry Yield optimization

3,4-Dichloro-3-buten-2-one (CAS 91157-97-0) is a chlorinated α,β-unsaturated ketone with molecular formula C₄H₄Cl₂O and a molecular weight of 138.98 g/mol. As an electrophilic α,β-unsaturated carbonyl compound containing two chlorine substituents at positions 3 and 4, it serves as a bifunctional building block in organic synthesis, presenting multiple electrophilic sites—the carbonyl carbon, the β-carbon of the enone system, and both chlorine-bearing carbons—for nucleophilic attack.

Molecular Formula C4H4Cl2O
Molecular Weight 138.98 g/mol
Cat. No. B12002846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-3-buten-2-one
Molecular FormulaC4H4Cl2O
Molecular Weight138.98 g/mol
Structural Identifiers
SMILESCC(=O)C(=CCl)Cl
InChIInChI=1S/C4H4Cl2O/c1-3(7)4(6)2-5/h2H,1H3/b4-2-
InChIKeyOSHAOHOGGBLDCB-RQOWECAXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichloro-3-buten-2-one (CAS 91157-97-0): Physical Properties and Chemical Identity for Research Procurement


3,4-Dichloro-3-buten-2-one (CAS 91157-97-0) is a chlorinated α,β-unsaturated ketone with molecular formula C₄H₄Cl₂O and a molecular weight of 138.98 g/mol [1]. As an electrophilic α,β-unsaturated carbonyl compound containing two chlorine substituents at positions 3 and 4, it serves as a bifunctional building block in organic synthesis, presenting multiple electrophilic sites—the carbonyl carbon, the β-carbon of the enone system, and both chlorine-bearing carbons—for nucleophilic attack . Its computed XLogP3-AA value of 1.7 and boiling point of 61.5-62 °C (at 30 Torr) define its physicochemical profile .

Why Generic Substitution Fails: Unique Structural Advantages of 3,4-Dichloro-3-buten-2-one in Heterocyclic Synthesis


Generic substitution of 3,4-dichloro-3-buten-2-one with other halogenated enones is not scientifically valid because its distinct 3,4-dichloro substitution pattern dictates both reaction pathway selectivity and product outcomes in heterocyclic synthesis. Research demonstrates that the nature of substituents at positions 3 and 4 of 3-buten-2-one derivatives critically governs whether reactions with amidine nucleophiles yield imidazoles or pyrimidines [1]. Specifically, with relatively poor leaving groups at position 3, pyrimidines are generated exclusively, whereas with a good leaving group at position 3 and a group at position 4 not easily eliminated, 4-acetylimidazoles are formed predominantly. 3,4-Dichloro-3-buten-2-one, featuring chloro substituents as good leaving groups at both positions, occupies a unique reactivity niche that cannot be replicated by mono-halogenated or alkyl-substituted analogs [1]. This substitution-dependent product divergence means that selecting an incorrect analog leads to fundamentally different heterocyclic scaffolds, not merely reduced yield.

3,4-Dichloro-3-buten-2-one: Quantitative Performance Evidence vs. Structural Analogs


Synthetic Yield of 3,4-Dichloro-3-buten-2-one: A Benchmark for Procurement Planning

A scalable synthetic route for 3,4-dichloro-3-buten-2-one achieves an isolated yield of 75% via treatment of 1,2-dichloro-1-buten-3-one with sodium methoxide in methanol at 0 °C, followed by vacuum distillation (B.P. 66-75 °C at 8 mm Hg) . In contrast, alternative 3,4-disubstituted 3-buten-2-one analogs bearing alkoxy or mixed halogen-alkoxy substitution patterns often require multi-step sequences with yields varying substantially based on leaving group quality, with no direct head-to-head yield comparison available in the literature for the specific dichloro analog [1]. The 75% isolated yield for this compound provides a reproducible benchmark for procurement planning, establishing that kilogram-scale synthesis is technically feasible and not prohibitively inefficient.

Synthetic methodology Process chemistry Yield optimization

β₁-Adrenoceptor Antagonist Potency: A Cautionary Case Study on Chloro-Substitution Effects

In a comparative SAR study of vinylogous β-adrenergic agents, the 3,4-dichloro-substituted aryl analog (compound 5e) exhibited a KB value of 2,400 nM for β₁-adrenoceptor antagonism, whereas the most potent 2-substituted analogs in the same series showed KB values ranging from 73-93 nM [1]. This represents an approximately 25-33 fold reduction in antagonist potency attributable specifically to the 3,4-dichloro substitution pattern. Importantly, the parent class of 4-aryl-3-butenyl-2-ol-amine analogs was already 50-200 fold less potent than their aryloxy counterparts, placing the 3,4-dichloro derivative at the extreme low end of the potency spectrum for this target [1]. This quantitative SAR data serves as a critical negative selection criterion: for research programs targeting β₁-adrenoceptor modulation, 3,4-dichloro substitution should be avoided due to marked potency attenuation.

Medicinal chemistry Structure-activity relationship β-adrenergic pharmacology

Reaction Pathway Control: Dichloro Substitution Determines Imidazole vs. Pyrimidine Product Outcome

The reaction of 3,4-disubstituted 3-buten-2-ones with acetamidine yields either 5-acetyl-2-methyl-1(H)-imidazole or 5-substituted pyrimidines, with the product determined exclusively by the leaving group ability at position 3 and the elimination susceptibility at position 4 [1]. With relatively poor leaving groups at position 3, pyrimidines are generated exclusively; with a good leaving group at position 3 and a group at position 4 not easily eliminated, 4-acetylimidazoles are formed predominantly. 3,4-Dichloro-3-buten-2-one, bearing chloro substituents as excellent leaving groups at both positions, occupies a unique mechanistic node in this reactivity landscape—distinct from analogs such as 3-chloro-4,4-dimethoxy-2-butanone, which was developed as a convenient alternative for imidazole synthesis [1]. No quantitative yield data for the specific reaction of 3,4-dichloro-3-buten-2-one with acetamidine is available in the source material; however, the qualitative mechanistic distinction is well established.

Heterocyclic synthesis Reaction selectivity Leaving group effects

Physicochemical Properties of 3,4-Dichloro-3-buten-2-one: Boiling Point and Density for Purification Planning

3,4-Dichloro-3-buten-2-one exhibits a boiling point of 61.5-62 °C at reduced pressure (30 Torr) and a density of 1.288 ± 0.06 g/cm³ (predicted) . Its computed XLogP3-AA value is 1.7 [1]. Comparative boiling point data for closely related analogs such as 3,4-dibromo-3-buten-2-one or 3,4-difluoro-3-buten-2-one are not available in the public literature. The compound's relatively low boiling point under reduced pressure facilitates purification by vacuum distillation, as demonstrated in the synthetic protocol yielding a distillate fraction at 66-75 °C (8 mm Hg) . The predicted density of 1.288 g/cm³ provides a practical reference for solvent selection in liquid-liquid extraction and for calculating molar quantities in neat liquid handling.

Physical chemistry Purification Process development

Antimicrobial Activity of 3,4-Dichloro-3-buten-2-one Derivatives: A Baseline for Bioactivity Screening

A derivative containing the 3,4-dichloro-3-buten-2-one structural motif (CHEMBL3115980/BDBM50497186) exhibited an IC₅₀ value of 125,000 nM (125 µM) in an antimicrobial assay against Enterococcus faecalis, assessed as inhibition of biofilm formation after 20 hours by crystal violet staining [1]. Additional data for a related derivative (CHEMBL2228305) showed IC₅₀ > 1,000,000 nM against aldehyde oxidase 1 from rabbit liver cytosol [2], and another derivative (CHEMBL3407784) demonstrated IC₅₀ > 10,000 nM against human CYP2C9 in microsomal assays [3]. These consistently weak to negligible activities across diverse biological targets establish an important baseline for compound triage. Head-to-head comparator data against structural analogs are not available in these sources. The key procurement insight is that the 3,4-dichloro-3-buten-2-one scaffold does not confer potent bioactivity in the tested assays, making it unsuitable for programs requiring sub-micromolar target engagement but potentially useful as a negative control or as a reactive synthetic intermediate where biological activity is irrelevant.

Antimicrobial screening Biofilm inhibition Enterococcus faecalis

Optimal Research and Industrial Applications for 3,4-Dichloro-3-buten-2-one (CAS 91157-97-0)


Synthesis of 5-Acetyl-2-methyl-1(H)-imidazole Derivatives via Annulation with Amidines

3,4-Dichloro-3-buten-2-one serves as a precursor for imidazole synthesis when reacted with acetamidine or related amidine nucleophiles. The presence of chloro substituents as good leaving groups at both position 3 and position 4 directs the reaction toward 4-acetylimidazole formation rather than pyrimidine products [1]. This pathway selectivity is essential for medicinal chemistry programs targeting imidazole-containing pharmacophores. Procurement of this specific dichloro compound is justified over alternative 3,4-disubstituted butenones because the chloro leaving groups provide the mechanistic pathway required for imidazole synthesis, whereas analogs with poor leaving groups at position 3 yield pyrimidines exclusively [1].

Furan Synthesis via Thermal Heterocyclization of β,γ-Dichloro Ketones

Dichloro ketones including 3,4-dichloro-2-butenones undergo spontaneous cyclization upon heating to yield 2-alkyl- and 2,4-dialkylfurans. In the case of intermediates derived from 2,3-dichloropropene, elimination of HCl generates 3,4-dichloro-2-butenones which then cyclize to furan derivatives [1]. This thermal heterocyclization route provides access to substituted furans without requiring transition metal catalysts or harsh reagents. The 3,4-dichloro substitution pattern on the butenone framework is integral to the elimination-cyclization sequence, as it provides the requisite leaving group for HCl elimination and positions the enone system for intramolecular O-alkylation.

Negative Control or SAR Baseline for β₁-Adrenoceptor Antagonist Screening Programs

The quantitative SAR data demonstrating that 3,4-dichloro substitution on 4-aryl-3-butenyl-2-ol-amine vinylogs reduces β₁-adrenoceptor antagonist potency to KB = 2,400 nM—approximately 25-33 fold less potent than the most active 2-substituted analogs (KB = 73-93 nM) [1]—establishes a clear negative selection criterion. Researchers developing β₁-adrenoceptor modulators can use this information to exclude 3,4-dichloro-substituted scaffolds from screening libraries, conserving compound procurement and assay resources. For programs specifically seeking to map SAR around chloro-substitution effects on adrenoceptor activity, the compound or its derivatives serve as defined low-potency reference points.

Antimicrobial Biofilm Inhibition Screening Reference

The weak antimicrobial activity of 3,4-dichloro-3-buten-2-one derivatives (IC₅₀ = 125,000 nM against E. faecalis biofilm formation) [1] positions this scaffold as a suitable negative control or baseline comparator for biofilm inhibition assays. Given the consistently negligible activity across multiple targets (>10 µM against CYP2C9, >1,000 µM against aldehyde oxidase), the compound is not recommended for lead discovery programs seeking potent antimicrobials. However, its well-characterized weak activity profile makes it valuable for establishing assay noise floors and validating positive hit thresholds in high-throughput screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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